DMT-2'-F-Bz-dA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

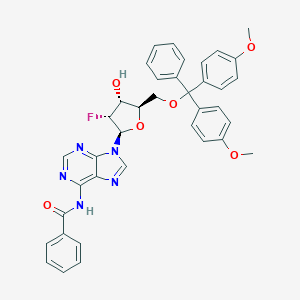

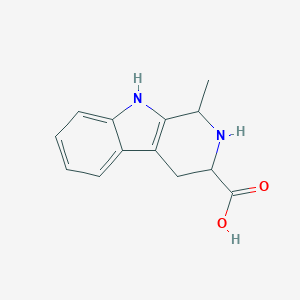

DMT-2’-F-Bz-dA is a compound with the CAS Number: 136834-21-4 . It is used extensively in the synthesis of biomedical modified oligonucleotides . It is a prominent tool aimed at studying various afflictions, including cancer, hereditary anomalies, and insidious viral invasions .

Synthesis Analysis

DMT-2’-F-Bz-dA is a phosphoramidite that can be used in the synthesis of oligonucleotides . It is an indispensable phosphoramidite derivative compound .Molecular Structure Analysis

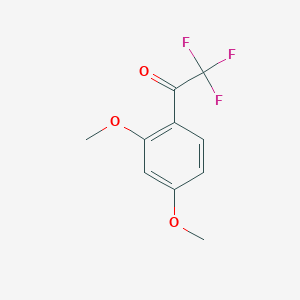

The molecular formula of DMT-2’-F-Bz-dA is C38H34FN5O6 . The molecular weight is 675.72 g/mol .Chemical Reactions Analysis

DMT-2’-F-Bz-dA is used in the synthesis of nucleotides and nucleic acids . It is a nuclease-resistant antisense compound with high affinity and specificity for RNA targets .Physical And Chemical Properties Analysis

DMT-2’-F-Bz-dA has a molecular weight of 675.7 g/mol . It is a solid substance with a white to light yellow color . The storage temperature is 4°C .作用机制

Target of Action

DMT-2’-F-Bz-dA, also known as 5’-O-DMT-N6-BENZOYL-2’-FLUORO-2’-DEOXYADENOSINE, is a phosphoramidite that is primarily used in the synthesis of oligonucleotides . The primary targets of this compound are RNA targets, to which it has high affinity and specificity .

Mode of Action

DMT-2’-F-Bz-dA interacts with its RNA targets by forming a part of the oligonucleotide chain during synthesis . It is uniformly modified as a 2’-deoxy-2’-fluoro phosphorothioate oligonucleotide, which makes it a nuclease-resistant antisense compound . This means it can resist degradation by nucleases, thus increasing its stability and effectiveness.

Biochemical Pathways

The biochemical pathways affected by DMT-2’-F-Bz-dA are those involved in the synthesis of nucleotides and nucleic acids . By being incorporated into the oligonucleotide chain, it can influence the structure and function of the resulting nucleic acids. The downstream effects of this can vary widely depending on the specific sequence and structure of the oligonucleotide.

Result of Action

The molecular and cellular effects of DMT-2’-F-Bz-dA’s action would depend on the specific oligonucleotide in which it is incorporated. As an antisense compound, it could potentially inhibit the expression of specific genes, alter RNA splicing, or modulate RNA activity in other ways .

Action Environment

The action, efficacy, and stability of DMT-2’-F-Bz-dA can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its incorporation into oligonucleotides . Additionally, the presence of nucleases can influence its stability, although it is designed to be nuclease-resistant .

安全和危害

While specific safety and hazards information for DMT-2’-F-Bz-dA is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

属性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31-,33-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOOVEXTSRBCMU-VYUOYPLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34FN5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DMT-2'-F-Bz-dA | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)